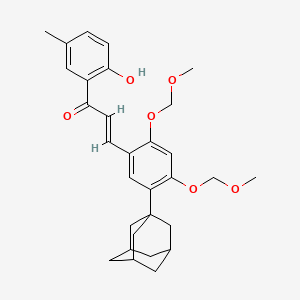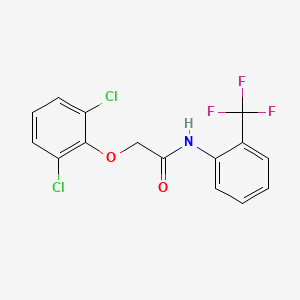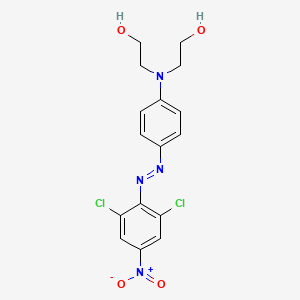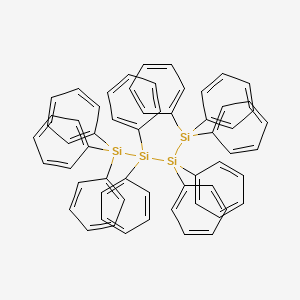
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains an adamantane moiety, which is a diamondoid structure, and multiple methoxymethoxy groups, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The adamantane derivative is first functionalized to introduce the necessary substituents. This is followed by a series of reactions, including Friedel-Crafts acylation, etherification, and aldol condensation, to construct the final compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety can enhance the compound’s binding affinity and specificity, while the methoxymethoxy groups may influence its solubility and bioavailability. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(Adamantan-1-yl)-2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 3-(5-(Adamantan-1-yl)-2,4-bis(ethoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one stands out due to its specific substitution pattern and the presence of the adamantane moiety
Eigenschaften
Molekularformel |
C30H36O6 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
(E)-3-[5-(1-adamantyl)-2,4-bis(methoxymethoxy)phenyl]-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H36O6/c1-19-4-6-26(31)24(8-19)27(32)7-5-23-12-25(29(36-18-34-3)13-28(23)35-17-33-2)30-14-20-9-21(15-30)11-22(10-20)16-30/h4-8,12-13,20-22,31H,9-11,14-18H2,1-3H3/b7-5+ |
InChI-Schlüssel |
OGOMJROTENXPIV-FNORWQNLSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2OCOC)OCOC)C34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2OCOC)OCOC)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)
![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)







![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
